molecular formula C10H7F3O3 B2501390 6-(Trifluoromethoxy)chroman-4-one CAS No. 874774-49-9

6-(Trifluoromethoxy)chroman-4-one

Cat. No.: B2501390
CAS No.: 874774-49-9
M. Wt: 232.158
InChI Key: GYSZDWIFBBPUFR-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)chroman-4-one is a chemical compound with the molecular formula C10H7F3O3. It belongs to the class of chromanone derivatives, which are known for their diverse biological and pharmacological activities. The compound is characterized by the presence of a trifluoromethoxy group at the 6th position of the chroman-4-one scaffold, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethoxy)chroman-4-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)chroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Various substituted chromanones depending on the nucleophile used.

Scientific Research Applications

6-(Trifluoromethoxy)chroman-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)chroman-4-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: The parent compound without the trifluoromethoxy group.

    6-Methoxychroman-4-one: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    6-Fluorochroman-4-one: Contains a fluorine atom instead of the trifluoromethoxy group.

Uniqueness

6-(Trifluoromethoxy)chroman-4-one is unique due to the presence of the trifluoromethoxy group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound in medicinal chemistry for the development of drugs with improved pharmacokinetic properties.

Properties

IUPAC Name

6-(trifluoromethoxy)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)16-6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSZDWIFBBPUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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